molecular formula C11H26O6Si B231222 isoUDCA CAS No. 19246-13-0

isoUDCA

Cat. No.: B231222
CAS No.: 19246-13-0
M. Wt: 390.6 g/mol
InChI Key: PXHCARRJGFGPAC-YCBRVCGJSA-N
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Description

Isoursodeoxycholic acid, commonly referred to as isoUDCA, is a bile acid derivative. It is an epimer of ursodeoxycholic acid (UDCA), which is naturally found in small quantities in human bile and is more abundant in bear bile. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of liver diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

IsoUDCA can be synthesized through the epimerization of ursodeoxycholic acid. The process involves the conversion of the 3α-hydroxy group of UDCA to a 3β-hydroxy group, resulting in this compound. This transformation is typically achieved using chemical reagents such as strong bases or acids under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain this compound of pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions

IsoUDCA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

IsoUDCA has a wide range of scientific research applications:

Mechanism of Action

IsoUDCA exerts its effects through several mechanisms:

    Molecular Targets: this compound targets bile acid receptors and transporters in the liver and intestines.

    Pathways Involved: It modulates bile acid metabolism, reduces bile acid toxicity, and protects hepatocytes from apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Ursodeoxycholic Acid (UDCA)
  • Norursodeoxycholic Acid (NorUDCA)
  • Tauro-ursodeoxycholic Acid (TUDCA)

Uniqueness of IsoUDCA

This compound is unique due to its specific epimerization at the 3-hydroxy position, which imparts distinct pharmacokinetic and pharmacodynamic properties. Unlike UDCA, this compound is extensively isomerized in the liver, leading to different metabolic profiles and therapeutic effects .

Properties

CAS No.

19246-13-0

Molecular Formula

C11H26O6Si

Molecular Weight

390.6 g/mol

IUPAC Name

(4R)-4-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h13-14,16-20,22,25-26H,4-12H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1

InChI Key

PXHCARRJGFGPAC-YCBRVCGJSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Synonyms

3 beta,7 alpha-dihydroxychol-5-enoic acid
3,7-dihydroxychol-5-en-24-oic acid
3,7-dihydroxychol-5-enoic acid
3,7-dihydroxychol-5-enoic acid, (3alpha,5beta,7alpha)-isomer
3,7-dihydroxychol-5-enoic acid, (3alpha,7alpha)-isomer
3,7-dihydroxychol-5-enoic acid, (3alpha,7beta)-isomer
3,7-dihydroxychol-5-enoic acid, (3beta,7beta)-isome

Origin of Product

United States

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